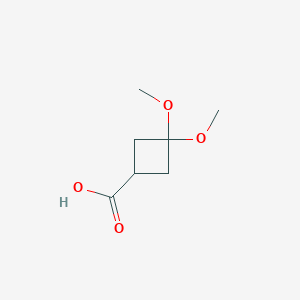

3,3-Dimethoxycyclobutanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethoxycyclobutanecarboxylic acid is a chemical compound that belongs to the family of cyclobutane derivatives. These compounds are characterized by a four-membered ring structure that can exhibit a variety of chemical properties due to the strain in the small ring and the substituents attached to it.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the inherent strain of the four-membered ring. However, research has shown that it is possible to synthesize these compounds with high selectivity. For instance, the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives involves a highly endo-selective [2 + 2]-photocycloaddition reaction, followed by regioselective ring opening and other steps to achieve the desired stereochemistry . Similarly, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate involves the dimerization of precursors under photoirradiation . These methods highlight the potential routes that could be adapted for the synthesis of 3,3-dimethoxycyclobutanecarboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is often non-planar due to the ring strain. For example, the crystal structure of 3-oxocyclobutanecarboxylic acid shows a chiral conformation with a non-planar four-membered ring . Similarly, the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate is slightly distorted from planarity . These findings suggest that 3,3-dimethoxycyclobutanecarboxylic acid would also exhibit a non-planar structure, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Cyclobutane derivatives can participate in various chemical reactions, often facilitated by the ring strain. The reactivity can be influenced by substituents on the ring, as seen in the case of 3,5-dinitrocinnamic acid, which forms a cyclobutane dimer upon photoreaction . The presence of methoxy groups, as in 3,3-dimethoxycyclobutanecarboxylic acid, could affect the reactivity in similar photochemical reactions or in reactions involving hydrogen bonding and electron donation.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are closely related to their molecular structure. For instance, the crystal packing and hydrogen bonding patterns in 3-oxocyclobutanecarboxylic acid are dictated by the orientation of the carboxyl groups and the non-planarity of the ring . The presence of methoxy groups can also influence the hydrogen bonding and crystal packing, as seen in the analysis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . These properties are crucial for understanding the solubility, stability, and reactivity of 3,3-dimethoxycyclobutanecarboxylic acid.

Scientific Research Applications

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 3,3-dimethoxycyclobutanecarboxylic acid have been extensively studied. Shabir et al. (2020) synthesized a derivative and analyzed its structure through single crystal X-ray analysis, revealing a slightly distorted square-planar arrangement of the central four-membered ring. The study also delved into natural bond orbital population analysis and highlighted the significance of various hydrogen bonds and van der Waals interactions in the crystal packing of the compound (Shabir et al., 2020).

Synthetic Applications

The compound and its derivatives have found multiple applications in organic synthesis. Butler et al. (2000) described the synthesis and ring-opening of a fused bicyclopentanone acetal derivative, demonstrating its significance in synthetic organic chemistry (Butler et al., 2000). Additionally, the compound has been used in the conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines, as described by Oudir et al. (2006) in the context of preparing potential antifungal products (Oudir et al., 2006).

Photodimerization and Photoinduced Oligomerization

The compound's derivatives have also been explored in photodimerization processes. Lei et al. (2017) provided insights into the intermolecular [2+2] photodimerization of chalcones and cinnamic acid derivatives, offering an efficient solution to construct cyclobutanes, which are crucial building blocks for a variety of biologically active molecules (Lei et al., 2017). Additionally, Guzman et al. (2006) studied the photoinduced oligomerization of aqueous pyruvic acid, shedding light on the radical-based mechanisms leading to multifunctional ether products (Guzman et al., 2006).

Safety and Hazards

The safety information for “3,3-Dimethoxycyclobutanecarboxylic acid” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name |

3,3-dimethoxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-7(11-2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBIHPWDLJCHSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620322 |

Source

|

| Record name | 3,3-Dimethoxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxycyclobutanecarboxylic acid | |

CAS RN |

332187-56-1 |

Source

|

| Record name | 3,3-Dimethoxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)

![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)